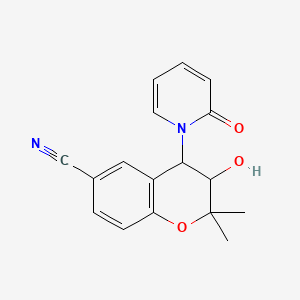
Emakalim
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emakalim is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a pyridinone moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Emakalim typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the cyclization of appropriate precursors to form the benzopyran ring. This can be achieved through the reaction of salicylaldehyde derivatives with suitable reagents under acidic or basic conditions.
Introduction of the Pyridinone Moiety: The pyridinone moiety is introduced through a condensation reaction between the benzopyran intermediate and a pyridinone derivative. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as the hydroxy group, dimethyl groups, and the nitrile group. These modifications are typically achieved through selective reactions using reagents like hydroxylating agents, alkylating agents, and cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Emakalim undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides, amines, or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Primary amines
Substitution Products: Halogenated derivatives, amine derivatives, thiol derivatives
Applications De Recherche Scientifique
Emakalim has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. It serves as a lead compound for the development of new drugs.
Biological Studies: Researchers study its interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action and potential as a biochemical tool.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Emakalim involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antioxidant Activity: The hydroxy group can scavenge free radicals, protecting cells from oxidative damage.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2,2-dimethyl-4-(2-oxopyridin-1(2H)-yl)-3,4-dihydro-2H-1-benzopyran-6-carboxamide
- 3-Hydroxy-2,2-dimethyl-4-(2-oxopyridin-1(2H)-yl)-3,4-dihydro-2H-1-benzopyran-6-methanol
Uniqueness
Compared to similar compounds, Emakalim is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity. The nitrile group allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H16N2O3 |
|---|---|
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3 |
Clé InChI |
MMSFHQSHXRMPLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


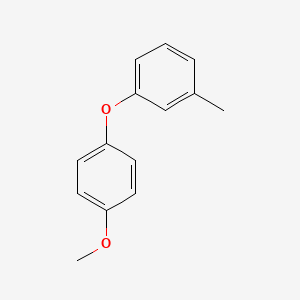
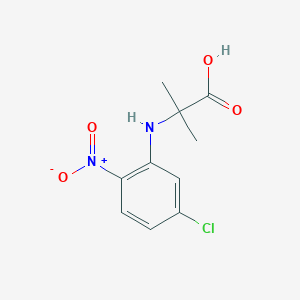
![2-({2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}amino)ethane-1-sulfonic acid](/img/structure/B8548840.png)
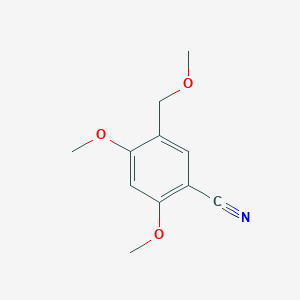
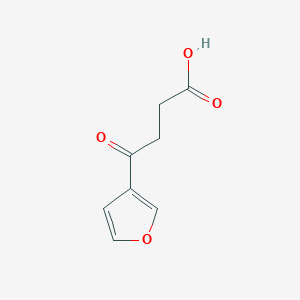
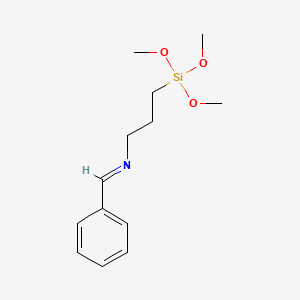
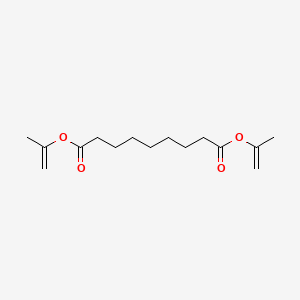
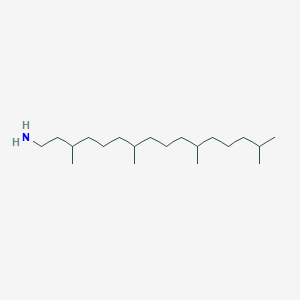
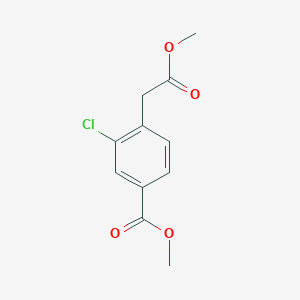

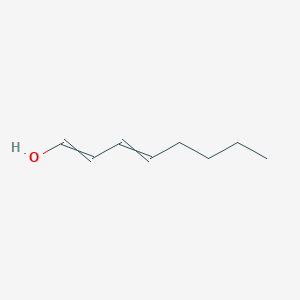
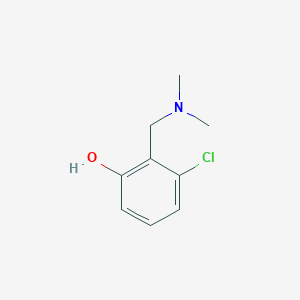
![(2S,4S)-1-Boc-4-azido-2-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine](/img/structure/B8548921.png)
![[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B8548937.png)
